

In-Depth Technical Guide: **tert-Butyl (mesitylsulfonyl)oxycarbamate**

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name:	<i>tert-Butyl (mesitylsulfonyl)oxycarbamate</i>
Cat. No.:	B1269521

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Introduction

tert-Butyl (mesitylsulfonyl)oxycarbamate, also known as N-Boc-O-(mesitylsulfonyl)hydroxylamine, is a versatile reagent in modern organic synthesis. Its unique structural features make it a valuable tool for the introduction of the tert-butoxycarbonyl (Boc) protected amino group, a cornerstone in peptide synthesis and the construction of complex nitrogen-containing molecules. This guide provides a comprehensive overview of its physical properties, spectral characteristics, and a detailed experimental protocol for its synthesis.

Physical Properties

tert-Butyl (mesitylsulfonyl)oxycarbamate is a white to off-white crystalline solid at room temperature. It is known to be hygroscopic and should be stored accordingly.^[1] A summary of its key physical properties is presented in Table 1.

Table 1: Physical Properties of **tert-Butyl (mesitylsulfonyl)oxycarbamate**

Property	Value	Reference
Molecular Formula	$C_{14}H_{21}NO_5S$	[2]
Molecular Weight	315.39 g/mol	[2] [3]
Melting Point	104-105.5 °C	[1]
Boiling Point	Not available (decomposes)	
Density	$1.191 \pm 0.06 \text{ g/cm}^3$ (Predicted)	[1]
Appearance	White to Off-White Solid	[1]
Solubility	Slightly soluble in DMSO and Methanol	[1]
Stability	Hygroscopic	[1]

Spectral Data

Detailed spectral analysis is crucial for the unambiguous identification and quality control of **tert-Butyl (mesitylsulfonyl)oxycarbamate**. The following tables summarize the available spectral data.

Table 2: Nuclear Magnetic Resonance (NMR) Spectroscopy Data

While a complete, assigned spectrum from a single source is not readily available in the public domain, the following represents a compilation of expected chemical shifts.

^1H NMR	^{13}C NMR
Chemical Shift (δ) ppm	Assignment
~7.0 (s, 2H)	Aromatic CH
~2.6 (s, 6H)	ortho-Aromatic CH_3
~2.3 (s, 3H)	para-Aromatic CH_3
~1.5 (s, 9H)	tert-Butyl CH_3

Table 3: Infrared (IR) Spectroscopy Data

Characteristic absorption bands in the infrared spectrum provide evidence for the key functional groups present in the molecule.

Wavenumber (cm ⁻¹)	Functional Group	Vibration Mode
~3300-3500	N-H	Stretch
~2850-3000	C-H (alkane)	Stretch
~1700-1750	C=O (carbamate)	Stretch
~1580-1650	C=C (aromatic)	Stretch
~1300-1350 & 1150-1200	S=O (sulfonyl)	Asymmetric & Symmetric Stretch

Table 4: Mass Spectrometry (MS) Data

Mass spectrometry data is essential for confirming the molecular weight and fragmentation pattern.

m/z	Assignment
315	[M] ⁺ (Molecular Ion)
259	[M - C ₄ H ₈ O] ⁺
183	[Mesitylsulfonyl] ⁺
118	[Mesityl] ⁺
57	[tert-Butyl] ⁺

Experimental Protocols

Synthesis of tert-Butyl (mesitylsulfonyl)oxycarbamate

This protocol describes a common and effective method for the laboratory-scale synthesis of the title compound.

Reaction Scheme:**Materials:**

- Mesitylene-2-sulfonyl chloride
- tert-Butyl N-hydroxycarbamate
- Triethylamine (TEA)
- Diethyl ether (anhydrous)
- Ethyl acetate (EtOAc)
- Hexane
- Saturated aqueous sodium bicarbonate (NaHCO_3)
- Brine
- Anhydrous magnesium sulfate (MgSO_4)
- Argon or Nitrogen gas

Procedure:

- To a flame-dried, argon-purged round-bottom flask equipped with a magnetic stir bar, add mesitylene-2-sulfonyl chloride (1.0 eq).
- Dissolve the sulfonyl chloride in anhydrous diethyl ether.
- Add tert-butyl N-hydroxycarbamate (1.1 eq) to the solution.
- Cool the reaction mixture to 0 °C in an ice bath.
- Slowly add triethylamine (1.2 eq) dropwise to the stirred solution.
- Stir the reaction mixture at 0 °C for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).

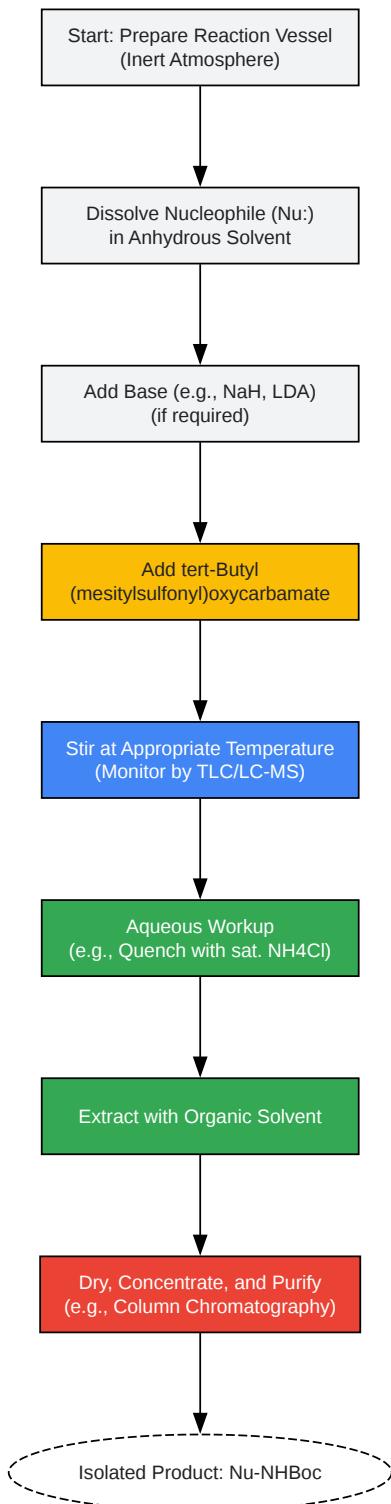
- Upon completion, filter the reaction mixture to remove the triethylammonium chloride precipitate. Wash the solid with a small amount of cold diethyl ether.
- Combine the filtrates and wash successively with saturated aqueous NaHCO_3 and brine.
- Dry the organic layer over anhydrous MgSO_4 , filter, and concentrate under reduced pressure.
- Purify the crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexane as the eluent, to afford **tert-butyl (mesitylsulfonyl)oxycarbamate** as a white solid.

Applications in Organic Synthesis

tert-Butyl (mesitylsulfonyl)oxycarbamate is a key reagent for the electrophilic amination of various nucleophiles, providing a direct route to Boc-protected amines. It has also found utility in the enantioselective aziridination of α,β -unsaturated aldehydes.

Experimental Workflow: General Electrophilic Amination

The following diagram illustrates a generalized workflow for the use of **tert-butyl (mesitylsulfonyl)oxycarbamate** in an electrophilic amination reaction.



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General workflow for electrophilic amination.

This diagram outlines the key steps from reaction setup to product isolation in a typical electrophilic amination using **tert-butyl (mesitylsulfonyl)oxycarbamate**. The specific conditions, such as the choice of base and solvent, will depend on the nature of the nucleophile.

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